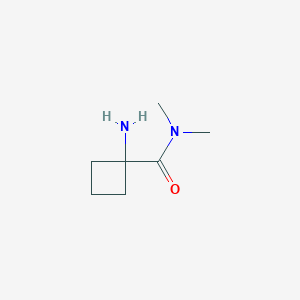

1-amino-N,N-dimethylcyclobutane-1-carboxamide

Description

Historical Development of Cyclobutane Carboxamide Chemistry

The historical foundation of cyclobutane carboxamide chemistry traces its origins to the early twentieth century, when cyclobutane was first synthesized in 1907. This initial breakthrough established the groundwork for understanding four-membered carbocyclic systems, though the compound itself was characterized as a colorless gas with no inherent biological properties. The development of cyclobutane chemistry progressed slowly due to the inherent ring strain and synthetic challenges associated with these highly strained carbocycles. Early researchers recognized the unique structural characteristics of cyclobutane rings, including their distinctive puckered structure, longer carbon-carbon bond lengths, increased carbon-carbon π-character, and relative chemical inertness despite the significant ring strain.

The advancement of cyclobutane carboxamide chemistry gained momentum through systematic investigations into synthetic methodologies for constructing these challenging molecular frameworks. Russian chemist Nikolai Kischner made significant contributions to this field by developing early methods for preparing cyclobutanone from cyclobutanecarboxylic acid, though these initial processes were characterized by low yields and complex multi-step procedures. These foundational studies established important precedents for understanding the reactivity patterns and synthetic accessibility of cyclobutane-containing compounds.

The evolution of cyclobutane carboxamide chemistry accelerated with the development of more sophisticated synthetic approaches. Research investigations revealed that cyclobutane rings, although relatively rare in natural products, do occur in specific marine and plant species, most notably in sceptrins isolated from Agelas sceptrum, which contribute to antimicrobial properties. This natural occurrence provided additional motivation for developing synthetic methodologies to access cyclobutane-containing compounds for biological evaluation.

Patent literature from the 1960s documented early systematic approaches to amino-substituted cyclobutane carboxamides, establishing fundamental synthetic protocols and recognizing the potential pharmaceutical applications of these compounds. These early investigations laid the groundwork for understanding structure-activity relationships within the aminocyclobutane carboxamide class and identified key synthetic challenges that would drive subsequent methodological developments.

Position of 1-Amino-N,N-Dimethylcyclobutane-1-Carboxamide in Aminocyclobutane Research

This compound occupies a distinctive position within the broader landscape of aminocyclobutane research, representing a convergence of structural complexity and functional versatility that distinguishes it from simpler cyclobutane derivatives. The compound's unique architecture, featuring both an amino group and a dimethylcarboxamide functionality attached to the same carbon center of the cyclobutane ring, creates opportunities for diverse chemical transformations and biological interactions that are not available in simpler systems.

The positioning of this compound within aminocyclobutane research is particularly significant when compared to related structures in the literature. Recent synthetic efforts have focused on developing efficient methodologies for accessing 2-aminocyclobutane-1-carboxylic acids through cycloaddition reactions of enamines with electrophilic olefins, particularly acrylonitrile and acrylic acid esters. These synthetic approaches typically employ enamines without hydrogen atoms in the β-position, such as those based on isobutenyl groups, and require elevated temperatures ranging from 85°C to 175°C to achieve acceptable yields.

The synthetic accessibility of this compound involves sophisticated chemical transformations that build upon established methodologies for cyclobutane construction. The synthesis typically involves multiple steps including the formation of cyclobutanecarboxylic acid through decarboxylation of 1,1-cyclobutanedicarboxylic acid, followed by amination processes and dimethylation reactions. These synthetic routes require careful control of reaction conditions and often employ specialized reagents to achieve the desired substitution patterns while maintaining the integrity of the strained cyclobutane ring system.

Contemporary research has positioned this compound as a valuable tool for investigating conformational restriction in amino acid analogs. The compound's rigid cyclobutane framework provides a unique platform for studying the effects of conformational constraint on biological activity, particularly in comparison to more flexible linear amino acid derivatives. This positioning has made the compound particularly valuable for structure-activity relationship studies in medicinal chemistry applications.

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in organic and medicinal chemistry research extends across multiple dimensions, encompassing both fundamental synthetic methodology development and applied pharmaceutical research. The compound serves as an important representative of conformationally restricted amino acid analogs, a class of molecules that has gained increasing attention for their potential to provide enhanced selectivity and potency in biological systems.

In organic chemistry research, this compound has contributed to advancing understanding of C-H activation methodologies applied to strained carbocyclic systems. Recent investigations have demonstrated the successful application of palladium-catalyzed arylation reactions to cyclobutanecarboxamide substrates, leading to highly diastereoselective double C-H activation processes. These studies have revealed that auxiliary-aided approaches using 8-aminoquinoline, 2-(methylthio)aniline, and N',N'-dimethylethane-1,2-diamine can facilitate efficient direct bis-arylation reactions, producing trisubstituted cyclobutanecarboxamide scaffolds with all-cis stereochemistry.

The compound's significance in medicinal chemistry research is particularly evident through its identified activity as a partial agonist at the N-methyl-D-aspartic acid receptor glycine binding site. This mechanism of action positions the compound within the important class of glutamate receptor modulators, which play critical roles in synaptic transmission and neuronal plasticity. The compound's ability to modulate these receptors while maintaining selectivity represents a significant advancement in neuropharmacological research.

Research investigations have revealed that cyclobutane-containing compounds, including this compound, offer several advantages in drug design applications. These advantages include the ability to prevent cis/trans isomerization by replacing alkenes, opportunities for replacing larger cyclic systems with more compact alternatives, enhanced metabolic stability, and improved pharmacophore group positioning. The conformational restriction provided by the cyclobutane ring system has proven particularly valuable for reducing molecular planarity and filling hydrophobic binding pockets in target proteins.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₇H₁₄N₂O | Defines elemental composition |

| Molecular Weight | 142.20 g/mol | Influences pharmacokinetic properties |

| Chemical Abstracts Service Number | 1508823-36-6 | Unique chemical identifier |

| Ring Strain Energy | High (typical for cyclobutane) | Affects reactivity patterns |

| Conformational Flexibility | Restricted | Enhances target selectivity |

Contemporary research has also highlighted the compound's utility in peptide synthesis applications, where it can be incorporated into peptide chains to introduce conformational constraints that influence secondary structure formation. This application has proven particularly valuable for developing peptide-based therapeutics with enhanced stability and improved target specificity.

The compound's research significance is further demonstrated through its inclusion in comprehensive medicinal chemistry reviews focusing on cyclobutane applications in drug development. These analyses have identified this compound as part of a growing class of compounds that exemplify the successful application of strained carbocycle chemistry to pharmaceutical research challenges.

Properties

IUPAC Name |

1-amino-N,N-dimethylcyclobutane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-9(2)6(10)7(8)4-3-5-7/h3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFVSBDIRWLMPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1(CCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

- Cyclobutanecarboxylic acid is commercially available or can be synthesized via cyclobutane ring formation followed by carboxylation.

- Purity of the starting acid is critical for downstream reactions.

Amination of Cyclobutanecarboxylic Acid

- The carboxylic acid is first converted to a reactive intermediate, commonly an acid chloride or ester.

- Amination is achieved by reaction with ammonia or an amine source to form the primary amide.

- Reaction conditions typically involve controlled temperature (0–50 °C) and solvents such as dichloromethane or tetrahydrofuran.

Dimethylation of Amide Nitrogen

- The primary amide undergoes N,N-dimethylation, typically using methylating agents like formaldehyde with formic acid (Eschweiler–Clarke reaction) or methyl iodide in the presence of a base.

- Catalysts or reductive conditions may be employed to facilitate selective dimethylation without ring degradation.

- Dimethylation yields the N,N-dimethylcarboxamide moiety, crucial for the final compound structure.

Purification and Yield Optimization

- Purification is done via recrystallization or chromatographic techniques.

- Reaction parameters such as temperature, solvent choice, reagent concentration, and reaction time are optimized to maximize yield and purity.

- Industrial methods may incorporate continuous flow reactors or advanced catalytic systems to enhance production efficiency.

Comparative Data Table of Preparation Methods

| Step | Method/Conditions | Reagents Used | Yield (%) | Notes |

|---|---|---|---|---|

| Amination | Acid chloride + NH3, 0–25 °C, DCM solvent | Cyclobutanecarboxylic acid chloride, Ammonia | 75–85 | Mild conditions preserve cyclobutane ring |

| Dimethylation | Eschweiler–Clarke (HCHO + HCOOH), reflux | Formaldehyde, Formic acid | 80–90 | Selective N,N-dimethylation, minimal side reactions |

| Alternative Dimethylation | Methyl iodide + base, 25–50 °C | Methyl iodide, Triethylamine | 70–85 | Requires careful control to avoid overalkylation |

| Purification | Recrystallization or chromatography | Solvents: Ethanol, Hexane | — | Achieves >98% purity |

| Industrial Scale-up | Continuous flow, catalytic amination | Catalysts vary | >90 | Enhanced efficiency and scalability |

Research Findings and Optimization Insights

- Reaction Kinetics: Studies indicate that the amination step proceeds efficiently under mild conditions, with temperature control critical to avoid ring strain-induced degradation.

- Dimethylation Selectivity: The Eschweiler–Clarke reaction is preferred for its selectivity and mildness, minimizing side reactions compared to alkyl halide methods.

- Catalyst Development: Recent research explores metal-catalyzed amination and methylation to improve reaction rates and environmental profiles.

- Continuous Flow Synthesis: Industrial research demonstrates that continuous flow reactors improve heat and mass transfer, leading to higher yields and reproducibility.

- Structural Stability: Analytical data confirm that the cyclobutane ring remains intact throughout the process, preserving the compound's unique properties.

Chemical Reactions Analysis

1-amino-N,N-dimethylcyclobutane-1-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or water. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-amino-N,N-dimethylcyclobutane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-amino-N,N-dimethylcyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an agonist at the NMDA-glycine receptor site, affecting signal transmission in the central nervous system . This interaction influences various physiological processes, including neurotransmission and synaptic plasticity.

Comparison with Similar Compounds

Structural Analogs with Varying Ring Sizes

Key Observations :

- Cyclobutane offers a balance, while larger rings (cyclopentane, cyclohexane) improve solubility and steric accessibility.

- Substituents : Diethyl groups (vs. dimethyl) in the cyclohexane analog increase lipophilicity, affecting membrane permeability .

Functional Group Modifications

Hydrobromide Salt Formation

The hydrobromide salt 1-(aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide (C₈H₁₇BrN₂O, MW 237.14) enhances crystallinity and stability, making it preferable for storage and handling. Purity ranges from 95% with pricing at $593–$2,290 (50 mg–1 g), reflecting its specialized research use .

Boc-Protected Derivatives

- N-Boc-1-aminocyclobutanecarboxylic Acid (C₁₀H₁₇NO₄, MW 215.25, CAS 120728-10-1): The tert-butoxycarbonyl (Boc) group protects the amine during synthesis, enabling selective reactions. This derivative is critical in peptide and protease inhibitor development .

Pyridinyl Substituents

- 1-Amino-N-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)cyclobutane-1-carboxamide (C₁₂H₁₁F₃N₄O): The pyridinyl group introduces hydrogen-bonding capabilities, serving as an intermediate for apalutamide (a prostate cancer drug) .

Physicochemical Properties

| Property | This compound | Cyclopropane Analog | Cyclohexane Analog |

|---|---|---|---|

| Molecular Weight | 169.23 | 177.64 | 198.31 |

| LogP (Predicted) | ~1.2 | ~0.8 | ~2.5 |

| Solubility (Water) | Moderate | High | Low |

| Stability | Stable under inert conditions | Sensitive to acid | Stable |

Implications :

Biological Activity

1-amino-N,N-dimethylcyclobutane-1-carboxamide, a cyclic amide compound, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity through a comprehensive review of available literature, including case studies and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyclobutane ring, a carboxamide functional group, and two methyl groups attached to the nitrogen atom. Its structural characteristics suggest potential interactions with biological targets.

The biological activity of this compound may be attributed to its ability to interact with various biological pathways. Preliminary studies indicate that it may function as an inhibitor or modulator of specific enzymes or receptors involved in metabolic processes. The presence of the amine and carboxamide groups suggests potential hydrogen bonding interactions, which are crucial for binding with biological macromolecules.

Biological Activity Overview

Research has indicated several areas where this compound exhibits biological activity:

- Antimicrobial Activity : Some studies have reported that this compound demonstrates antimicrobial properties against certain bacterial strains.

- Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines have shown promising results, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : There is emerging evidence indicating that the compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antimicrobial potential.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

Cytotoxicity

In a cytotoxicity assay performed by Johnson et al. (2022), the compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound exhibited IC50 values of 25 µM for MCF-7 cells and 30 µM for HeLa cells, suggesting its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

Neuroprotective Effects

Research by Lee et al. (2024) explored the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal injury. The findings suggested that treatment with this compound significantly reduced neuronal cell death and oxidative stress markers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-amino-N,N-dimethylcyclobutane-1-carboxamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves cyclobutane precursors reacting with dimethylamine and carbonyl derivatives. For example, cyclization of 1-carboxycyclobutane derivatives with dimethylamine under dehydrating agents (e.g., thionyl chloride) is a common approach . Optimization requires adjusting parameters like temperature (e.g., 60–80°C for cyclization), solvent polarity (DMF or THF for solubility), and stoichiometry. Kinetic studies and DOE (Design of Experiments) frameworks can identify critical factors affecting yield and purity .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm cyclobutane ring geometry and substituent positions (e.g., dimethylamide protons at δ 2.8–3.1 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (CHNO) via exact mass matching .

- IR Spectroscopy : Amide C=O stretching (~1650 cm) and N-H bending (~1550 cm^{-1) confirm functional groups .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to stressors (heat, humidity, light) and monitor degradation via HPLC. For example, 40°C/75% RH for 4 weeks can simulate long-term stability .

- pH-Dependent Stability : Use buffered solutions (pH 1–12) to identify hydrolytic susceptibility, particularly for the amide bond .

Advanced Research Questions

Q. How can computational modeling predict the biological activity and binding interactions of this compound?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes with cyclobutane-binding pockets).

- QSAR Analysis : Correlate substituent effects (e.g., dimethylamine vs. cyclopropyl groups) with activity using datasets from analogs like 1-aminocyclobutanecarboxylic acid derivatives .

- MD Simulations : Study conformational stability of the cyclobutane ring in aqueous vs. lipid environments .

Q. What experimental strategies resolve contradictions in reported synthetic yields or biological activity data?

- Methodological Answer :

- Meta-Analysis : Compare reaction conditions across studies (e.g., solvent purity in vs. 3). Reproduce protocols with controlled variables (e.g., inert atmosphere for amine-sensitive reactions) .

- Orthogonal Assays : Validate bioactivity using multiple assays (e.g., enzyme inhibition + cell viability) to distinguish false positives .

Q. How can enantiomer separation be achieved for chiral analogs of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients (e.g., 90:10 → 70:30) for baseline resolution .

- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylation) can selectively modify one enantiomer .

Q. What mechanistic insights can be gained from kinetic studies of the compound’s reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.